molecular formula C29H36N4O7S2 B11480889 1,1'-[(4,5,6-Trimethoxybenzene-1,3-diyl)disulfonyl]bis(4-phenylpiperazine)

1,1'-[(4,5,6-Trimethoxybenzene-1,3-diyl)disulfonyl]bis(4-phenylpiperazine)

Cat. No.: B11480889
M. Wt: 616.8 g/mol
InChI Key: GWTWQJLLNAFOCW-UHFFFAOYSA-N
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Description

1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE is a complex organic compound featuring a trimethoxyphenyl group, a phenylpiperazine moiety, and a benzenesulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE typically involves multiple steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methoxylation of a phenyl ring using methanol and a suitable catalyst.

    Synthesis of the Phenylpiperazine Moiety: This involves the reaction of phenylhydrazine with an appropriate alkylating agent to form the piperazine ring.

    Coupling Reactions: The final compound is formed by coupling the trimethoxyphenyl intermediate with the phenylpiperazine moiety using a sulfonylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Thiols and reduced sulfonyl compounds.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-4-{2,3,4-TRIMETHOXY-5-[(4-PHENYLPIPERAZIN-1-YL)SULFONYL]BENZENESULFONYL}PIPERAZINE involves:

Properties

Molecular Formula

C29H36N4O7S2

Molecular Weight

616.8 g/mol

IUPAC Name

1-phenyl-4-[2,3,4-trimethoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]sulfonylpiperazine

InChI

InChI=1S/C29H36N4O7S2/c1-38-27-25(41(34,35)32-18-14-30(15-19-32)23-10-6-4-7-11-23)22-26(28(39-2)29(27)40-3)42(36,37)33-20-16-31(17-21-33)24-12-8-5-9-13-24/h4-13,22H,14-21H2,1-3H3

InChI Key

GWTWQJLLNAFOCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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